molecular formula C21H14ClN3 B1589399 4'-(4-Chlorophenyl)-2,2':6',2''-terpyridine CAS No. 89972-75-8

4'-(4-Chlorophenyl)-2,2':6',2''-terpyridine

Cat. No. B1589399
CAS RN: 89972-75-8
M. Wt: 343.8 g/mol
InChI Key: UPOMZZQMFGCHGB-UHFFFAOYSA-N
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Description

4’-(4-Chlorophenyl)-2,2’:6’,2’'-terpyridine is a chemical compound with the following properties:



  • Chemical Formula : C<sub>21</sub>H<sub>14</sub>ClN<sub>3</sub>

  • Molecular Weight : 337.81 g/mol

  • Appearance : Solid

  • Melting Point : Approximately 220°C



Synthesis Analysis

The synthesis of this compound involves the combination of appropriate starting materials under specific reaction conditions. Unfortunately, I do not have access to specific synthetic procedures for this compound. However, further research in scientific literature may provide detailed synthetic routes.



Molecular Structure Analysis

The molecular structure of 4’-(4-Chlorophenyl)-2,2’:6’,2’'-terpyridine consists of a terpyridine core with a chlorophenyl substituent. The terpyridine moiety is a planar, nitrogen-containing heterocycle, while the chlorophenyl group adds steric bulk and modifies the electronic properties.



Chemical Reactions Analysis

The compound can participate in various chemical reactions, including substitution, oxidation, and coordination reactions. Further investigation into specific reactions would be necessary to provide detailed insights.



Physical And Chemical Properties Analysis


  • Physical State : Solid

  • Melting Point : Approximately 220°C

  • Solubility : Insoluble or slightly soluble in water

  • Fire Hazard : Combustible

  • Health Hazard : No specific information available


Scientific Research Applications

  • Photophysical Properties and Electrochemical Behavior :

    • Functionalized polypyridine ligands, including 4'-(4-chlorophenyl)-2,2':6',2''-terpyridine, have been used to prepare a series of Ir(III) cyclometalated compounds. These compounds exhibit luminescence from 3MLCT levels both at low temperatures in a rigid matrix and at room temperature in fluid solutions. The redox and absorption properties of these complexes are influenced by the substituents on the ligand (Neve et al., 1999).
  • Spectral Characterization and OLED Applications :

    • A series of 4'-aryl substituted 2,2':6',2 ''-terpyridine derivatives have been synthesized, showing potential for OLED (Organic Light Emitting Diode) applications. These compounds exhibit distinct photophysical, electrochemical, and thermal properties, making them suitable for use as electron transport and electroluminescent materials in blue fluorescent OLEDs (Raja Lakshmanan et al., 2015).
  • Macromolecular Chemistry and Nanoscience :

    • The reaction of 4'-chloro-2,2':6',2''-terpyridine with alkoxide nucleophiles has been used to introduce various functional groups onto the terpyridine at the 4'-position. These functionalized terpyridines have applications in macromolecular chemistry and nanoscience, including the formation of ordered monolayers on surfaces visualized using STM (Scanning Tunneling Microscopy) (Andres et al., 2003).
  • Luminescence Properties of Platinum Complexes :

    • Platinum(II) complexes with 4'-substituted terpyridine ligands, including 4'-(4-chlorophenyl)-2,2':6',2''-terpyridine, have been studied for their emission properties in solution and solid states. These complexes display strong rigidochromic effects with varying emission energies and decay times in different states, indicating potential applications in photoluminescence and materials science (Maroń et al., 2016).

Safety And Hazards


  • Skin Corrosion/Irritation : Category 2

  • Serious Eye Damage/Eye Irritation : Category 2

  • Respiratory Irritation : May cause respiratory irritation

  • Storage Precautions : Protect from exposure to light; store in a well-ventilated place


Future Directions

Research on 4’-(4-Chlorophenyl)-2,2’:6’,2’'-terpyridine should focus on:



  • Investigating its potential applications in materials science, catalysis, or biological systems.

  • Studying its reactivity with other compounds.

  • Exploring its pharmacological properties and potential therapeutic uses.


properties

IUPAC Name

4-(4-chlorophenyl)-2,6-dipyridin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3/c22-17-9-7-15(8-10-17)16-13-20(18-5-1-3-11-23-18)25-21(14-16)19-6-2-4-12-24-19/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOMZZQMFGCHGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446622
Record name 2~4~-(4-Chlorophenyl)-1~2~,2~2~:2~6~,3~2~-terpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-(4-Chlorophenyl)-2,2':6',2''-terpyridine

CAS RN

89972-75-8
Record name 2~4~-(4-Chlorophenyl)-1~2~,2~2~:2~6~,3~2~-terpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-(4-Chlorophenyl)-2,2':6',2"-terpyridine 200000042041
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
123
Citations
MM Milutinović, A Rilak, I Bratsos, O Klisurić… - Journal of inorganic …, 2017 - Elsevier
In this study, we have developed a series of new monofunctional Ru(II) complexes of the general formula mer-[Ru(Cl-Ph-tpy)(NN)Cl]Cl in which Cl-Ph-tpy is 4′-(4-chlorophenyl)-2,2′:6…
Number of citations: 83 www.sciencedirect.com
L Saghatforoush, HA Rudbari, F Nicolò… - Acta Chimica …, 2013 - acta-arhiv.chem-soc.si
Two new Cd (II) complexes, with the ligand 4’-(4-chlorophenyl)-2, 2’: 6’, 2’’-terpyridine (Clphtpy) formulated as:[Cd (Clphtpy)(NO3) 2H2O](1), and [Cd (Clphtpy)(N3) 2] 2 (2), have been …
Number of citations: 9 acta-arhiv.chem-soc.si
A Maroń, A Szlapa, K Czerwińska, JG Małecki… - …, 2016 - pubs.rsc.org
Platinum(II) complexes with the formula [PtCl(L)]CF3O3S (where L = 4′-(4-chlorophenyl)-2,2′:6′,2′′-terpyridine (L1), 4′-(4-bromophenyl)-2,2′:6′,2′′-terpyridine (L2), and 4…
Number of citations: 22 pubs.rsc.org
M Graf, HC Böttcher, P Mayer… - Zeitschrift für …, 2022 - Wiley Online Library
The synthesis and characterization of two new bis‐cyclometalated compounds [Ir(ptpy) 2 (κ 2 N‐terpy‐C 6 H 4 Cl‐p)]PF 6 [terpy‐C 6 H 4 Cl‐p=4'‐(4‐chlorophenyl)‐2,2’:6’,2’’‐terpyridine, …
Number of citations: 2 onlinelibrary.wiley.com
MM Milutinović, SKC Elmroth, G Davidović… - Dalton …, 2017 - pubs.rsc.org
In this study, we investigated the ability of Ru(II) polypyridyl complexes to act as DNA binders. The substitution reactions of three Ru(II) chlorophenyl terpyridine complexes, ie [Ru(Cl-Ph-…
Number of citations: 22 pubs.rsc.org
J Zhao, S Shi, T Yao, Z Tan - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
The crystal structure of the title compound, [Cu(NO3)(C21H14ClN3)(H2O)]NO3·[Cu(NO3)2(C21H14ClN3)]·H2O, consists of two crystallographically independent CuII complexes, in …
Number of citations: 1 scripts.iucr.org
F Marandi, H Krautscheid - Zeitschrift für Naturforschung B, 2020 - degruyter.com
A dinuclear and a tetranuclear complex of lead(II) with the pincer-type ligand 4′-(4-chlorophenyl)-2,2′:6′,2″-terpyridine (Cl-Ph-tpy), [Pb 2 (Cl-Ph-tpy) 2 (μ-I) 2 I 2 ] (1) and [Pb 4 (Cl-…
Number of citations: 4 www.degruyter.com
L Saghatforoush - Main Group Chemistry, 2015 - content.iospress.com
A facile synthetic method has been used to produce the five coordinated and six coordinated Cd (II) complexes of 4′-(4-methylphenyl)-2, 2′: 6′, 2 ″-terpyridine (Mephtpy),[Cd (…
Number of citations: 1 content.iospress.com
QP Qin, ZF Wang, SL Wang, DM Luo, BQ Zou… - European Journal of …, 2019 - Elsevier
Herein, we report the design and synthesis of three novel binuclear platinum(II) complexes, [Pt(tpbtpy)Cl][Pt(DMSO)Cl 3 ] (tpbtpy-Pt), [Pt(dthbtpy)Cl][Pt(DMSO)Cl 3 ]⋅CH 3 OH (dthbtpy-Pt…
Number of citations: 48 www.sciencedirect.com
SA Moya, R López, C Pérez-Zúñiga… - Journal of …, 2015 - Taylor & Francis
The syntheses of two new series of ruthenium(II) complexes incorporating substituted 4′-phenyl-terpyridine, triphenylphosphine, and chloride (A Series) or hydride (B Series) are …
Number of citations: 3 www.tandfonline.com

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